molecular formula C16H14O B14758413 Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one CAS No. 1022-14-6

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one

Cat. No.: B14758413
CAS No.: 1022-14-6
M. Wt: 222.28 g/mol
InChI Key: CSDMXUHLDVZABA-UHFFFAOYSA-N
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Description

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-2-ol
  • Tricyclo[8.4.1.1(3,8)]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione
  • Tetramethyl tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene-2,9,10,11-tetracarboxylate

Uniqueness

Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is unique due to its specific tricyclic structure and the presence of multiple double bonds, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications, where its stability and reactivity are advantageous.

Properties

CAS No.

1022-14-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one

InChI

InChI=1S/C16H14O/c17-16-14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)16/h1-4,6-7,10-11H,5,8-9H2

InChI Key

CSDMXUHLDVZABA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C1

Origin of Product

United States

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